1,3,5-Triethyl-1,3,5-triazinane

Description

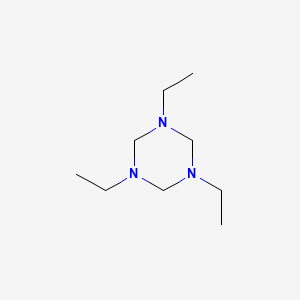

Structure

3D Structure

Propriétés

IUPAC Name |

1,3,5-triethyl-1,3,5-triazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-4-10-7-11(5-2)9-12(6-3)8-10/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRTVIAPRQLSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CN(CN(C1)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032511 | |

| Record name | 1,3,5-Triethylhexahydro-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light yellow liquid with an odor of formaldehyde; Formulated as soluble concentrate liquid; [Reference #1] | |

| Record name | 1,3,5-Triethylhexahydro-s-triazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

15.7 [mmHg] | |

| Record name | 1,3,5-Triethylhexahydro-s-triazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7779-27-3 | |

| Record name | 1,3,5-Triethylhexahydro-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1,3,5-triethyl-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vancide TH | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, 1,3,5-triethylhexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triethylhexahydro-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1,3,5-triethyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIETHYLHEXAHYDRO-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5ADA431CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,5-Triethyl-1,3,5-triazinane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-Triethyl-1,3,5-triazinane, a saturated heterocyclic compound, from the reaction of ethylamine and formaldehyde. This document details the reaction mechanism, experimental protocols, and expected quantitative data, serving as a valuable resource for professionals in chemical synthesis and drug development.

Introduction

1,3,5-Triazinanes, also known as hexahydro-1,3,5-triazines, are six-membered heterocyclic rings containing alternating methylene and amine-substituted nitrogen atoms. The synthesis of these compounds is typically achieved through the condensation reaction of a primary amine with formaldehyde. This guide focuses on the synthesis of the N,N',N''-triethyl substituted derivative, this compound.

Reaction Mechanism and Workflow

The formation of this compound proceeds via a cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of the primary amine (ethylamine) on the carbonyl carbon of formaldehyde. This is followed by dehydration to form an intermediate imine (N-ethylmethanimine). Subsequently, three molecules of the imine intermediate undergo a [2+2+2] cyclotrimerization to form the stable six-membered 1,3,5-triazinane ring. The overall process involves the formation of three new carbon-nitrogen bonds and the elimination of three molecules of water.

Figure 1: Reaction mechanism for the synthesis of this compound.

The general experimental workflow for this synthesis is outlined below. It involves the careful addition of formaldehyde to a solution of ethylamine, followed by a reaction period and subsequent workup to isolate the final product.

Figure 2: General experimental workflow for the synthesis.

Experimental Protocol

The following experimental protocol is adapted from the synthesis of the analogous compound, 1,3,5-Tribenzyl-1,3,5-triazinane, and is expected to yield the target compound with high purity.[1]

Materials:

-

Ethylamine (e.g., 70% solution in water)

-

Formaldehyde (e.g., 37% aqueous solution)

-

Tetrahydrofuran (THF)

-

Methylene chloride (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylamine in a mixture of distilled water and tetrahydrofuran.

-

Place the reaction mixture in an ice-water bath and cool to approximately 0-5 °C.

-

Slowly add an aqueous solution of formaldehyde to the cooled and stirred reaction mixture. A slight molar excess of formaldehyde to ethylamine (e.g., 1.1 equivalents) is recommended.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

Following the reaction period, remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add methylene chloride and distilled water. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

-

Further purification, if necessary, can be achieved through vacuum distillation or column chromatography.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on the synthesis of a closely related analog.[1] Due to the lower steric hindrance of the ethyl groups compared to benzyl groups, the reaction is anticipated to proceed efficiently.

| Parameter | Value | Reference |

| Reactant Molar Ratio | Ethylamine : Formaldehyde (1 : 1.1) | Adapted from[1] |

| Reaction Temperature | 0-5 °C (initial), then Room Temp. | [1] |

| Reaction Time | 24 hours | [1] |

| Expected Yield | > 90% | Estimated based on[1] |

| Solvent System | Water / Tetrahydrofuran | [1] |

| Workup Solvent | Methylene Chloride | [1] |

Conclusion

The synthesis of this compound from ethylamine and formaldehyde is a straightforward and high-yielding cyclocondensation reaction. The provided protocol, adapted from a reliable synthesis of a similar compound, offers a robust method for obtaining this triazinane derivative. This guide serves as a foundational document for researchers and professionals engaged in the synthesis of heterocyclic compounds for various applications, including drug development and materials science. Further optimization of reaction conditions could potentially shorten the reaction time while maintaining a high yield.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1,3,5-Triethyl-1,3,5-triazinane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1,3,5-Triethyl-1,3,5-triazinane. Due to the limited specific experimental data available for this compound in published literature, this guide combines established data with generalized experimental protocols and theoretical frameworks applicable to its chemical class. This approach provides a robust resource for researchers and professionals in drug development and other scientific fields.

Core Physicochemical Properties

This compound, a symmetrically substituted hexahydro-1,3,5-triazine, possesses a unique set of properties stemming from its heterocyclic structure and alkyl substituents. The available quantitative data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₂₁N₃ | NIST |

| Molecular Weight | 171.29 g/mol | NIST |

| CAS Number | 7779-27-3 | Stenutz |

| Melting Point | 70 °C | Stenutz[1] |

| Boiling Point | Estimated: 180-200 °C | N/A |

| Density | Data not available | N/A |

| Solubility in Water | Data not available | N/A |

| Solubility in Organic Solvents | Expected to be soluble in a range of organic solvents. | General Principle |

| InChIKey | XYRTVIAPRQLSOW-UHFFFAOYSA-N | NIST |

| SMILES | CCN1CN(CC)CN(CC)C1 | Stenutz[1] |

Note on Estimated and Qualitative Data: The boiling point is estimated based on structurally similar compounds, such as 1,3,5-trimethyl-1,3,5-triazinane, which has a boiling point of 162-163.5 °C. The ethyl groups in this compound would be expected to increase the boiling point. Its solubility in organic solvents is inferred from its chemical structure, suggesting miscibility with a range of non-polar and polar aprotic solvents.

Experimental Protocols

General Synthesis of 1,3,5-Trialkyl-1,3,5-triazinanes

1,3,5-Trialkyl-1,3,5-triazinanes are typically synthesized via the condensation reaction of a primary amine with formaldehyde. The following protocol is a general representation of this synthesis.

Materials:

-

Primary amine (e.g., ethylamine)

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Suitable solvent (e.g., ethanol, methanol, or water)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and purification

Procedure:

-

In a round-bottom flask, dissolve the primary amine in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add formaldehyde to the stirred amine solution. The reaction is often exothermic and maintaining a low temperature is crucial to control the reaction rate.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Set up the apparatus for reflux and heat the mixture for a specified period (typically several hours) to ensure the completion of the reaction.

-

After cooling, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then subjected to an aqueous workup. This typically involves dissolving the residue in an organic solvent (e.g., diethyl ether or dichloromethane) and washing with water and brine in a separatory funnel to remove any unreacted starting materials and water-soluble byproducts.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude 1,3,5-trialkyl-1,3,5-triazinane.

-

Further purification can be achieved by distillation under reduced pressure or recrystallization, depending on the physical state of the product.

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rate of approximately 10-15 °C per minute initially.

-

Observe the sample closely. The melting point range begins when the first drop of liquid appears and ends when the entire sample has melted.

-

For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting point.

Determination of Boiling Point (Micro-method)

Apparatus:

-

Thiele tube or a small beaker with heating oil (e.g., mineral oil)

-

Thermometer

-

Small test tube (e.g., a Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Place a few drops of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Clamp the thermometer so that the test tube and thermometer bulb are immersed in the heating oil in the Thiele tube or beaker.

-

Heat the oil gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Qualitative Solubility Testing

Materials:

-

Sample of this compound

-

Test tubes

-

A range of solvents:

-

Water

-

5% aqueous HCl

-

5% aqueous NaOH

-

Concentrated H₂SO₄

-

Organic solvents (e.g., ethanol, acetone, diethyl ether, toluene)

-

Procedure:

-

Place approximately 10-20 mg of the solid sample (or 1-2 drops of a liquid) into a series of clean, dry test tubes.

-

Add approximately 1 mL of a solvent to a test tube and agitate the mixture.

-

Observe whether the sample dissolves completely, partially, or not at all.

-

Record the solubility in each solvent.

-

For the aqueous acidic and basic solutions, observe for any reaction (e.g., effervescence, color change) in addition to solubility. Given its amine functionalities, this compound is expected to be soluble in 5% HCl.

Visualizations

Due to the absence of specific published literature on the biological activities or detailed experimental workflows for this compound, the following diagrams represent generalized logical workflows for the synthesis and characterization of such a compound.

References

An In-depth Technical Guide to 1,3,5-Triethyl-1,3,5-triazinane (CAS 7779-27-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Triethyl-1,3,5-triazinane (CAS number 7779-27-3), a heterocyclic organic compound. The document details its chemical and physical properties, outlines a general synthetic methodology, and discusses its toxicological profile based on available data for related compounds. While specific biological activities and signaling pathways for this compound are not extensively documented in current literature, this guide explores the broader therapeutic potential of the 1,3,5-triazine scaffold, which is a core structure in numerous pharmacologically active molecules. This whitepaper aims to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines who are interested in this compound and its derivatives.

Chemical and Physical Properties

This compound is a symmetrically substituted hexahydro-1,3,5-triazine. Its core structure is a six-membered ring with alternating carbon and nitrogen atoms, with each nitrogen atom bearing an ethyl substituent.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 7779-27-3[1][2] |

| IUPAC Name | This compound[1] |

| Synonyms | s-Triazine, 1,3,5-triethylhexahydro-; Hexahydro-1,3,5-triethyl-s-triazine; Triethyltrimethylenetriamine; Vancide TH[1] |

| Molecular Formula | C₉H₂₁N₃[1] |

| Molecular Weight | 171.29 g/mol |

| InChIKey | XYRTVIAPRQLSOW-UHFFFAOYSA-N[1] |

| SMILES | CCN1CN(CC)CN(CC)C1 |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Not explicitly stated, likely a liquid at room temperature |

| Melting Point | 70 °C |

| Boiling Point | 207-208 °C |

| Density | 0.894 g/mL at 25 °C |

| Solubility | Soluble in many organic solvents. |

Synthesis

A general and widely applicable method for the synthesis of 1,3,5-trisubstituted-1,3,5-triazinanes involves the condensation reaction of a primary amine with formaldehyde. This acid-catalyzed reaction proceeds via the formation of a Schiff base, followed by cyclotrimerization.

Experimental Protocol: General Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of related 1,3,5-triazinane derivatives and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Ethylamine

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

An appropriate solvent (e.g., toluene, methanol, or water)

-

Acid catalyst (e.g., formic acid, hydrochloric acid)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add ethylamine and the chosen solvent.

-

Slowly add formaldehyde to the stirred solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

If using an acid catalyst, add it to the reaction mixture.

-

The reaction mixture is then stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the specific reactants and conditions.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified. Purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

The purified product is characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Spectral Data

Table 3: Expected Spectral Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl groups (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons) and the methylene protons of the triazinane ring. |

| ¹³C NMR | Resonances for the carbon atoms of the ethyl groups and the methylene carbons of the triazinane ring. |

| IR Spectroscopy | C-H stretching vibrations for the alkyl groups, C-N stretching vibrations, and CH₂ bending vibrations. |

| Mass Spectrometry | The NIST WebBook indicates the availability of mass spectrum data (electron ionization) for this compound[1]. The molecular ion peak (M⁺) would be expected at m/z = 171. |

Biological Activity and Potential Applications in Drug Development

Currently, there is a lack of specific studies detailing the biological activities or signaling pathway modulation by this compound. However, the broader class of 1,3,5-triazine derivatives has garnered significant interest in medicinal chemistry due to their wide range of pharmacological properties.

The 1,3,5-triazine scaffold is considered a "privileged structure" in drug discovery, as it is found in numerous compounds with diverse biological activities, including:

-

Anticancer: Many 1,3,5-triazine derivatives have demonstrated potent antitumor activities[3][4].

-

Antiviral, Antibacterial, and Antifungal: The triazine ring is a key component in various antimicrobial agents[5][6].

-

Anti-inflammatory and Analgesic: Certain substituted triazines have shown promise in modulating inflammatory pathways[7].

-

Neurological Disorders: Some derivatives have been investigated for their potential in treating neurodegenerative diseases[8].

The mechanism of action for these diverse activities is highly dependent on the nature and position of the substituents on the triazine core. These substituents interact with specific biological targets, such as enzymes and receptors, to elicit a pharmacological response. For instance, some trisubstituted 1,3,5-triazines have been identified as histamine H4 receptor antagonists with potential applications in treating inflammatory pain[7].

Given the versatile nature of the 1,3,5-triazine scaffold, this compound could serve as a valuable starting material or a scaffold for the synthesis of novel, more complex derivatives with potential therapeutic applications. Further research is warranted to explore the specific biological effects of this compound and its potential as a lead molecule in drug discovery programs.

Toxicology and Safety

Specific toxicological data for this compound is limited. However, data for the related compound, 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol, provides some insight into the potential hazards associated with this class of compounds.

Table 4: Toxicological Data for 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol

| Exposure Route | Species | Value | Reference |

| Oral LD₅₀ | Rat | 763 mg/kg bw | [9] |

| Dermal LD₅₀ | Rat | >4000 mg/kg bw | [9] |

| Inhalation LC₅₀ | Rat | 0.371 mg/L (4 hours) | [9] |

These data suggest that related triazine compounds can be harmful if swallowed and have high acute toxicity upon inhalation. It is therefore recommended that this compound be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

This compound is a simple, symmetrically substituted member of the hexahydro-1,3,5-triazine family. While specific data on its biological activity are scarce, the well-documented and diverse pharmacological profile of the broader 1,3,5-triazine class suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents. This technical guide has summarized the currently available information on its chemical and physical properties, provided a general synthetic protocol, and discussed its potential toxicological profile. Further research into the specific biological effects and potential applications of this compound is encouraged to fully elucidate its scientific and therapeutic potential.

References

- 1. 1,3,5-Triazine, 1,3,5-triethylhexahydro- [webbook.nist.gov]

- 2. This compound [stenutz.eu]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane_Chemicalbook [chemicalbook.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-Depth Technical Guide to 1,3,5-Triethyl-1,3,5-triazinane: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Triethyl-1,3,5-triazinane is a heterocyclic organic compound belonging to the hexahydro-1,3,5-triazine family. While specific research on this particular derivative is limited in publicly accessible literature, the broader class of 1,3,5-triazines is of significant interest in medicinal chemistry due to its diverse range of biological activities. This guide summarizes the known molecular and physical properties of this compound and explores the well-documented therapeutic potential and synthetic strategies of the 1,3,5-triazine scaffold, providing a foundational understanding for researchers in drug discovery and development.

Molecular Structure and Chemical Formula

This compound is characterized by a six-membered ring composed of alternating carbon and nitrogen atoms, with an ethyl group attached to each nitrogen atom.

Molecular Formula: C₉H₂₁N₃[1][2]

SMILES: CCN1CN(CC)CN(CC)C1

InChI Key: XYRTVIAPRQLSOW-UHFFFAOYSA-N[1]

The core structure is a saturated triazinane ring, indicating the absence of double bonds within the ring system.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the available information.

| Property | Value | Reference(s) |

| Molecular Weight | 171.29 g/mol | [1] |

| CAS Number | 7779-27-3 | [1][2] |

| Melting Point | 70 °C | |

| Appearance | Colorless liquid | [3] |

Synthesis of 1,3,5-Triazine Derivatives: A General Overview

For the broader class of functionalized 1,3,5-triazines, a common and versatile starting material is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The chlorine atoms on the triazine ring can be sequentially substituted by various nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis by carefully managing the reaction temperature.[4][5]

-

First Substitution: Typically carried out at 0°C.

-

Second Substitution: Often performed at room temperature.

-

Third Substitution: Usually requires heating.[6]

This temperature-dependent reactivity enables the synthesis of mono-, di-, and trisubstituted triazine derivatives with a wide range of functional groups.[4]

Below is a generalized workflow for the synthesis of trisubstituted 1,3,5-triazines from cyanuric chloride.

References

- 1. This compound [stenutz.eu]

- 2. 1,3,5-Triazine, 1,3,5-triethylhexahydro- [webbook.nist.gov]

- 3. 1,3,5-Trimethyl-1,3,5-triazinane - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,3,5-Triethyl-1,3,5-triazinane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-triethyl-1,3,5-triazinane. Due to the limited availability of public spectroscopic data for this specific compound, this document also includes illustrative data from its close analog, 1,3,5-trimethyl-1,3,5-triazinane, to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral characteristics. The guide details generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in clear, tabular formats, and key conceptual workflows are visualized using Graphviz diagrams.

Introduction

This compound is a saturated heterocyclic organic compound with the chemical formula C₉H₂₁N₃. As a derivative of 1,3,5-triazinane, its structural characterization is crucial for its application in various fields of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable for confirming the identity, purity, and structure of this molecule. This guide aims to consolidate the available spectroscopic information and provide standardized procedural outlines for its analysis.

Molecular Structure:

-

Formula: C₉H₂₁N₃

-

Molecular Weight: 171.29 g/mol

-

CAS Number: 7779-27-3

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, one would expect signals corresponding to the ethyl groups and the triazinane ring protons.

-

¹H NMR: The proton NMR spectrum would likely show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl groups, in addition to a singlet for the methylene protons of the triazinane ring.

-

¹³C NMR: The carbon NMR spectrum would be expected to show distinct signals for the methyl and methylene carbons of the ethyl groups and the methylene carbons of the triazinane ring.

Illustrative Data for 1,3,5-Trimethyl-1,3,5-triazinane:

The following tables summarize the NMR data for the closely related compound, 1,3,5-trimethyl-1,3,5-triazinane (C₆H₁₅N₃)[2][3].

Table 1: ¹H NMR Data for 1,3,5-Trimethyl-1,3,5-triazinane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 | s | 9H | N-CH₃ |

| ~3.2 | s | 6H | N-CH₂-N |

Table 2: ¹³C NMR Data for 1,3,5-Trimethyl-1,3,5-triazinane

| Chemical Shift (δ) ppm | Assignment |

| ~38 | N-CH₃ |

| ~75 | N-CH₂-N |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by C-H and C-N stretching and bending vibrations.

Illustrative Data for 1,3,5-Trimethyl-1,3,5-triazinane:

The following table outlines the expected characteristic IR absorption bands.

Table 3: IR Data for 1,3,5-Trimethyl-1,3,5-triazinane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2800 | Strong | C-H stretch (aliphatic) |

| 1460 | Medium | CH₂ scissoring |

| 1380 | Medium | CH₃ bending |

| 1150-1050 | Strong | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺˙) and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 171 | [C₉H₂₁N₃]⁺˙ (Molecular Ion) |

| 156 | [M - CH₃]⁺ |

| 142 | [M - C₂H₅]⁺ |

| 58 | [C₂H₅-N=CH₂]⁺ |

Note: This table is predictive as the full mass spectrum data is not publicly available.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. A typical ¹H experiment involves 16-64 scans, while a ¹³C experiment may require several hundred to thousands of scans.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.

IR Spectroscopy (ATR-FTIR)

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.

-

Sample Application: Place a small drop of the liquid sample onto the ATR crystal, ensuring it covers the crystal surface.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol, acetone) and a soft tissue.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structure of this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

An In-depth Technical Guide to the Solubility of 1,3,5-Triethyl-1,3,5-triazinane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,3,5-triethyl-1,3,5-triazinane, a heterocyclic organic compound. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide provides a detailed, generalized experimental protocol for the systematic determination of its solubility. Furthermore, a structured table is presented to aid researchers in the consistent recording and comparison of experimental data. A visual workflow of the experimental protocol is also provided using the DOT language to ensure clarity and reproducibility in laboratory settings.

Introduction

This compound, also known as hexahydro-1,3,5-triethyl-s-triazine, belongs to the family of triazines. Its molecular structure, featuring a six-membered ring with alternating carbon and nitrogen atoms and three ethyl substituents on the nitrogen atoms, influences its physicochemical properties, including solubility. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications, including its use as a reagent, in formulation development, and for purification processes.

While its structural analog, 1,3,5-trimethyl-1,3,5-triazinane, is reported to be soluble in many organic solvents, specific quantitative data for the triethyl derivative remains largely unpublished[1]. This guide aims to bridge this knowledge gap by providing a robust framework for researchers to determine and report the solubility of this compound.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not available. To facilitate future research and data consolidation, the following table is provided for researchers to systematically record their findings.

Table 1: Experimental Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Diethyl Ether | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| Hexane | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial or flask. The presence of undissolved solute is essential to ensure saturation.

-

Place the sealed container in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. Preliminary studies are recommended to determine the time to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solute to settle for a predetermined period (e.g., 2-4 hours) within the thermostatic shaker to maintain the temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Sample Analysis:

-

Determine the weight of the filtered saturated solution in the volumetric flask.

-

Dilute the filtered sample to a known volume with the same organic solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC).

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

3.3. Method Validation

To ensure the accuracy and reliability of the results, it is recommended to:

-

Perform the experiment in triplicate.

-

Verify the purity of the solute and solvent.

-

Ensure the temperature is accurately controlled and monitored throughout the experiment.

-

Validate the analytical method for linearity, accuracy, and precision.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the scientific literature, this guide provides the necessary tools for researchers to systematically determine and report this crucial physicochemical property. The detailed experimental protocol and the standardized data table are intended to foster consistency and comparability across different studies. The provided workflow diagram offers a clear visual representation of the experimental process, aiding in its implementation. It is anticipated that through the application of these methodologies, a comprehensive understanding of the solubility profile of this compound will be established, benefiting various fields of chemical research and development.

References

Thermochemical Properties of 1,3,5-Triethyl-1,3,5-triazinane: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide on the thermochemical properties of 1,3,5-Triethyl-1,3,5-triazinane. It is important to note that a comprehensive search of publicly available scientific literature did not yield specific experimental or computational thermochemical data (e.g., standard enthalpy of formation, standard entropy, heat capacity) for this particular compound. The following guide provides available data on closely related compounds to offer a comparative context, alongside generalized experimental protocols that can be adapted for the determination of the thermochemical properties of this compound.

Comparative Thermochemical Data of Structurally Related Triazine Compounds

To provide a frame of reference for the potential thermochemical properties of this compound, the following table summarizes the available data for the parent 1,3,5-triazine and its other substituted derivatives.

| Compound Name | Formula | Property | Value | Units | Reference |

| 1,3,5-Triazine | C₃H₃N₃ | Standard Enthalpy of Formation (solid) | 171.69 ± 0.77 | kJ/mol | [1] |

| 1,3,5-Triazine | C₃H₃N₃ | Standard Enthalpy of Combustion (solid) | -1780.96 ± 0.67 | kJ/mol | [1] |

| 1,3,5-Triazine | C₃H₃N₃ | Standard Entropy (solid, 1 bar) | 125.97 | J/mol·K | [1] |

| 1,3,5-Triazine | C₃H₃N₃ | Heat Capacity (solid, 298.15 K) | 95.57 | J/mol·K | [1] |

| 2,4,6-Trimethoxy-1,3,5-triazine | C₆H₉N₃O₃ | Standard Enthalpy of Formation (solid) | -478.60 ± 0.87 | kJ/mol | [2] |

| 2,4,6-Trimethoxy-1,3,5-triazine | C₆H₉N₃O₃ | Standard Enthalpy of Combustion (25 °C) | -3168.69 ± 0.83 | kJ/mol | [2] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis of this compound and the determination of its thermochemical properties. These are based on established methods for similar compounds and should be adapted and optimized for the specific target molecule.

Synthesis of this compound

The synthesis of 1,3,5-trialkyl-1,3,5-triazinanes typically proceeds via the condensation reaction of a primary amine with formaldehyde.

Materials:

-

Ethylamine (C₂H₅NH₂)

-

Formaldehyde (HCHO, typically as a 37% aqueous solution or as paraformaldehyde)

-

An appropriate solvent (e.g., toluene, methanol, or water)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chosen solvent.

-

Slowly add ethylamine to the solvent with stirring. The reaction can be exothermic, so cooling in an ice bath may be necessary.

-

Gradually add formaldehyde to the ethylamine solution. The molar ratio of amine to formaldehyde is typically 1:1.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle reflux) for a specified period (e.g., 2-24 hours) to ensure complete reaction.

-

Upon completion, the reaction mixture is worked up. This may involve extraction with an organic solvent, washing with brine, and drying over a suitable drying agent.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by techniques such as distillation or column chromatography to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Determination of Enthalpy of Combustion via Adiabatic Rotating Bomb Calorimetry

This method is suitable for determining the enthalpy of combustion of solid or liquid organic compounds.

Apparatus:

-

Adiabatic rotating bomb calorimeter

-

Platinum crucible

-

Ignition wire (e.g., platinum)

-

Cotton fuse

-

Oxygen cylinder with pressure regulator

-

Calibrated thermometer or temperature sensor

-

Pellet press (for solid samples)

Procedure:

-

Sample Preparation: A precisely weighed amount of the sample (typically 0.5-1.5 g) is placed in the platinum crucible. For liquid samples, a gelatin capsule or a similar container may be used. A cotton fuse of known mass and heat of combustion is attached to the ignition wire, with the other end in contact with the sample.

-

Bomb Assembly: The crucible is placed in the bomb, and a small, known amount of distilled water is added to the bomb to ensure saturation of the internal atmosphere with water vapor. The bomb is then sealed.

-

Oxygen Charging: The bomb is purged with oxygen to remove air and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Assembly: The sealed bomb is placed in the calorimeter bucket containing a known mass of water. The calorimeter is assembled with the stirrer and temperature sensor in place.

-

Temperature Equilibration: The calorimeter is allowed to equilibrate, and the initial temperature is recorded over a period of time to establish a baseline.

-

Ignition and Measurement: The sample is ignited by passing an electric current through the ignition wire. The temperature of the calorimeter water is recorded at short intervals until it reaches a maximum and then begins to cool. The rotation of the bomb is initiated after firing to ensure a complete and uniform reaction.

-

Post-Reaction Analysis: After cooling, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The bomb washings are collected and analyzed for the formation of nitric acid and any other acidic byproducts.

-

Calculation: The heat of combustion is calculated from the corrected temperature rise, the energy equivalent of the calorimeter (determined by calibration with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid and the heat of combustion of the fuse.

Workflow for Synthesis and Thermochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent thermochemical analysis of this compound.

References

Basic reaction mechanisms involving 1,3,5-Triethyl-1,3,5-triazinane

An In-Depth Technical Guide on the Core Reaction Mechanisms of 1,3,5-Triethyl-1,3,5-triazinane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental reaction mechanisms of this compound, a heterocyclic compound with applications in various chemical and biological fields. The content covers its synthesis, key reactions including hydrolysis and nucleophilic substitution, and its relevance in a biological context, with a focus on its role as a formaldehyde-releasing agent.

Synthesis of this compound

The synthesis of this compound typically follows the general principle for the formation of hexahydro-1,3,5-triazines, which is the condensation reaction of an amine with formaldehyde.[1] In this case, ethylamine reacts with formaldehyde in a 1:1 molar ratio to yield the cyclic trimer.

While a specific detailed protocol for this compound with quantitative yields was not found in the provided search results, a general experimental procedure can be adapted from the synthesis of analogous compounds like 1,3,5-tribenzyl-1,3,5-triazinane.[2]

Experimental Protocol (General)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylamine.

-

Reagent Addition: Slowly add an aqueous solution of formaldehyde (e.g., 37% in water) to the stirred solution of ethylamine. The reaction is typically performed in a suitable solvent like water or a tetrahydrofuran/water mixture.[2] The reaction mixture is often cooled initially, for instance, in an ice bath.[2]

-

Reaction Conditions: The reaction is stirred for a period, often starting at a low temperature (e.g., 5°C) and then allowed to proceed at room temperature for an extended duration, such as 24 hours, to ensure completion.[2]

-

Work-up and Purification: The solvent is removed under reduced pressure. The resulting residue is then extracted with an organic solvent like methylene chloride. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.[2] Further purification can be achieved through techniques like column chromatography if necessary.

Core Reaction Mechanisms

Hydrolysis and Formaldehyde Release

A key characteristic of this compound is its susceptibility to hydrolysis, which leads to the release of formaldehyde and ethylamine. This property is central to its application as a biocide and in other areas where a slow release of formaldehyde is desired. The hydrolysis is pH-dependent, with the rate increasing in acidic conditions.[2]

The general mechanism involves the protonation of a nitrogen atom in the triazinane ring, followed by nucleophilic attack of water, leading to ring-opening. Subsequent cleavage of the hemiaminal and aminal functionalities results in the liberation of formaldehyde and the corresponding amine.

While specific kinetic data for the hydrolysis of this compound was not found, a study on related compounds provides relative rates of hydrolysis. The hydrolysis of this compound is 12 times faster than that of 1,3,5-trimethyl-1,3,5-triazinane and approximately half as fast as 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane under the same conditions.

Reaction with Nucleophiles

This compound can react with nucleophiles, leading to ring-opening and the formation of new products. A notable example is its reaction with sodium hydrogen sulfide (NaHS). This reaction is analogous to its hydrolysis, with the hydrosulfide ion acting as the nucleophile. The products of this reaction are the corresponding thiadiazinanes and dithiazinanes.

A study comparing the reaction rates of different 1,3,5-triazinanes with HS- found that this compound reacts 19 times faster than 1,3,5-trimethyl-1,3,5-triazinane.

Quantitative Data Summary

The following table summarizes the available quantitative data on the relative reactivity of this compound compared to its analogs.

| Reaction | 1,3,5-Trimethyl-1,3,5-triazinane (Relative Rate) | This compound (Relative Rate) | 1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane (Relative Rate) |

| Hydrolysis | 1 | 12 | 24 |

| Reaction with HS⁻ | 1 | 19 | 31 |

Visualization of Mechanisms and Workflows

Synthesis of this compound

Caption: Synthesis of this compound.

Hydrolysis of this compound

Caption: Hydrolysis of this compound.

General Experimental Workflow for Reaction Analysis

Caption: Workflow for kinetic analysis of reactions.

Relevance in Drug Development and Biological Systems

The 1,3,5-triazine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] The utility of this compound in this context is primarily as a formaldehyde-releasing agent. The slow, controlled release of formaldehyde can be cytotoxic, which is the basis for its use as a biocide.

While specific signaling pathways directly modulated by this compound are not detailed in the available literature, its biological effects are likely mediated by the downstream effects of formaldehyde. Formaldehyde is known to induce cellular stress, DNA damage, and apoptosis. In the context of drug development, the triazine core can be functionalized to target specific biological pathways, but the primary mechanism of the unsubstituted triethyl derivative remains its ability to act as a formaldehyde donor.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 1,3,5-Triethyl-1,3,5-triazinane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,3,5-triethyl-1,3,5-triazinane, a versatile reagent in organic synthesis. This document details its primary applications as a formaldehyde and ethylamine equivalent, outlines key reaction protocols, and presents quantitative data for representative transformations.

Introduction

This compound is a cyclic tertiary amine and a member of the hexahydro-1,3,5-triazine family. These compounds are notable for their ability to act as stable, crystalline surrogates for otherwise volatile and reactive aldehydes and primary amines. Specifically, this compound serves as a convenient source of formaldehyde and ethylamine, making it a valuable reagent in various transformations, including aminomethylations, multicomponent reactions, and the synthesis of diverse heterocyclic systems. Its ease of handling compared to gaseous formaldehyde and ethylamine offers significant practical advantages in the laboratory.

Key Applications and Reaction Mechanisms

This compound's utility in organic synthesis stems from its thermal or acid-catalyzed decomposition to generate reactive iminium intermediates. These intermediates can then be trapped by a variety of nucleophiles.

2.1. Aminomethylation Reactions

A primary application of this compound is in the aminomethylation of acidic C-H compounds, such as indoles and phenols. The reaction proceeds through the in situ generation of an N-ethyl-N-methylideneiminium ion, which is then attacked by the nucleophilic substrate.

Diagram 1: General Mechanism of Aminomethylation

Caption: General mechanism of aminomethylation using this compound.

2.2. Multicomponent Reactions (MCRs)

This compound is an effective component in multicomponent reactions, such as the Ugi reaction, where it serves as a source of both the amine and aldehyde components. This allows for the rapid assembly of complex molecules from simple starting materials.

2.3. Synthesis of Heterocycles

The triazinane ring can participate in cycloaddition reactions, acting as a synthon for the construction of various nitrogen-containing heterocycles. For instance, it can react with activated alkynes to form tetrahydropyrimidines.

Diagram 2: Experimental Workflow for Synthesis of this compound

Caption: A typical workflow for the synthesis of this compound.

Experimental Protocols

3.1. Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from ethylamine and formaldehyde.

Materials:

-

Ethylamine (70% in water)

-

Formaldehyde (37% in water)

-

Potassium carbonate

-

Diethyl ether

-

Magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add ethylamine solution.

-

Cool the flask in an ice bath and slowly add the formaldehyde solution dropwise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Saturate the aqueous layer with potassium carbonate.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to afford the crude product.

-

Purify the product by distillation or recrystallization to obtain pure this compound.

3.2. Protocol for Aminomethylation of Indole

This protocol provides a representative procedure for the aminomethylation of indole using this compound.

Materials:

-

Indole

-

This compound

-

Acetic acid (glacial)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve indole in ethanol.

-

Add this compound to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired 3-((ethylamino)methyl)-1H-indole.

3.3. Protocol for Ugi-type Multicomponent Reaction

This protocol outlines a general procedure for a Ugi-type reaction using this compound as the source of the amine and aldehyde components for the synthesis of N-acylated glycinamides.[1]

Materials:

-

Carboxylic acid

-

Isocyanide

-

This compound

-

Methanol

-

Reaction vial

Procedure:

-

In a reaction vial, combine the carboxylic acid, isocyanide, and this compound in methanol.

-

Seal the vial and stir the mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired α-aminoacyl amide derivative.

Quantitative Data

The following tables summarize representative quantitative data for reactions involving 1,3,5-triazinanes. While specific data for the triethyl derivative is limited in the literature, the data for analogous compounds provide a useful benchmark for expected reactivity and yields.

Table 1: Synthesis of 1,3,5-Triazinane Derivatives

| R-group | Amine Source | Formaldehyde Source | Solvent | Yield (%) | Reference |

| Benzyl | Benzylamine | Formaldehyde (37%) | Toluene | ~94 | [2] |

| Propionyl | Propionitrile | Trioxane | Propionitrile | 62-68 |

Table 2: Aminomethylation of Indoles with 1,3,5-Triazinanes

| Triazinane Substituent | Catalyst | Solvent | Yield (%) | Reference |

| Aryl | Lewis Acid | Not specified | Good | [1] |

| Aryl | None | Not specified | Good | [1] |

Table 3: Ugi-type Reaction with 1,3,5-Triazinanes [1]

| Carboxylic Acid | Isocyanide | Triazinane Substituent | Solvent | Yield (%) |

| Benzoic acid | tert-Butyl isocyanide | Not specified | Methanol | Good |

| Acetic acid | Cyclohexyl isocyanide | Not specified | Methanol | Moderate |

Safety Information

This compound should be handled in a well-ventilated fume hood. It is a potential source of formaldehyde and ethylamine, which are toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering a safe and convenient alternative to gaseous formaldehyde and ethylamine. Its application in aminomethylation, multicomponent reactions, and the synthesis of heterocycles makes it a useful tool for the construction of complex molecular architectures. The protocols provided herein serve as a starting point for the exploration of its synthetic potential in various research and development settings.

References

Application Notes and Protocols: 1,3,5-Triethyl-1,3,5-triazinane in Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,3,5-triethyl-1,3,5-triazinane as a versatile reagent for the synthesis of various heterocyclic compounds. Detailed protocols for key transformations are provided to facilitate its application in research and development.

Application Note: this compound as a Versatile Reagent in Heterocyclic Synthesis

Introduction

This compound is a cyclic tertiary amine that serves as a stable, crystalline, and convenient source of monomeric N-ethyl-methylene imine (a type of azomethine ylide) and formaldehyde. This reactivity makes it a valuable C1 and C-N synthon in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. Its use circumvents the handling of gaseous formaldehyde and reactive imines. 1,3,5-Triazinanes, in general, are readily prepared via the condensation of an amine and formaldehyde.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₉H₂₁N₃ |

| Molar Mass | 171.29 g/mol |

| Appearance | Solid |

| CAS Number | 7779-27-3 |

Applications in Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various saturated six-membered heterocycles through ring-transformation reactions and as a building block in cycloaddition reactions.

A significant application of this compound is its reaction with hydrogen sulfide or its salts to yield substituted thiadiazinanes and dithiazinanes. This transformation involves the sequential replacement of the N-ethyl-methylene units with thioformaldehyde equivalents. The reaction of this compound with sodium hydrogen sulfide has been shown to produce the corresponding 5-ethyl-1,3,5-thiadiazinane and 5-ethyl-1,3,5-dithiazinane.[1][2]

In the presence of appropriate reagents, this compound can dissociate to generate N-ethyl-methylene imine, which can then participate in various chemical transformations. This makes it a useful reagent in reactions where a controlled release of these reactive species is required.

While specific examples for the 1,3,5-triethyl derivative are not extensively documented in readily available literature, the broader class of 1,3,5-triazinanes is known to participate in cycloaddition reactions. For instance, 1,3,5-triazinanes can undergo a formal [2+2+2] cycloaddition with electron-deficient alkynes to furnish tetrahydropyrimidines.[2] This suggests that this compound could be a valuable synthon for constructing N-ethyl substituted pyrimidine scaffolds.

Safety Precautions

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS).

Protocols

Protocol 1: Synthesis of 5-Ethyl-1,3,5-thiadiazinane and 5-Ethyl-1,3,5-dithiazinane

This protocol is based on the reported reaction of this compound with sodium hydrogen sulfide.[1][2]

-

This compound

-

Sodium hydrogen sulfide (NaSH)

-

Aqueous solvent (e.g., water or a mixed aqueous-organic system)

-

Deuterated solvent for NMR analysis (e.g., CDCl₃)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

NMR spectrometer

-

Apparatus for monitoring reaction progress (e.g., TLC, GC-MS)

-

In a round-bottom flask, dissolve a known concentration of this compound in the chosen aqueous solvent system.

-

To this solution, add a stoichiometric amount of sodium hydrogen sulfide. The reaction can be monitored over time to observe the formation of the products.

-

The progress of the reaction can be followed by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the starting triazinane and the appearance of new signals for the thiadiazinane and dithiazinane products.

-

Upon completion of the reaction, the products can be isolated by extraction with a suitable organic solvent, followed by drying and removal of the solvent under reduced pressure.

The reaction yields a mixture of 5-ethyl-1,3,5-thiadiazinane and 5-ethyl-1,3,5-dithiazinane. The relative rates of formation can be influenced by the reaction conditions.

| Product | Expected Yield | Characterization Data |

| 5-Ethyl-1,3,5-thiadiazinane | Variable | Characterized by ¹H NMR and ¹³C NMR spectroscopy. The mass spectrum will show the corresponding molecular ion peak. |

| 5-Ethyl-1,3,5-dithiazinane | Variable | Characterized by ¹H NMR and ¹³C NMR spectroscopy. The mass spectrum will show the corresponding molecular ion peak. |

Protocol 2: General Procedure for the Synthesis of Hexahydropyrimidines (Exemplified with a closely related substrate)

While a specific protocol for the cycloaddition of this compound with alkynes is not detailed in the provided search results, a general procedure based on the reaction of a similar 1,3,5-triaryl-1,3,5-triazinane is presented as a representative example.[2] Researchers should adapt this protocol for the ethyl derivative.

-

This compound

-

Electron-deficient alkyne (e.g., diethyl acetylenedicarboxylate)

-

Anhydrous solvent (e.g., chloroform)

-

Inert gas (e.g., nitrogen or argon)

-

Schlenk flask or oven-dried round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes for transfer of reagents

-

Chromatography equipment for purification

-

To a Schlenk flask under an inert atmosphere, add a solution of this compound in anhydrous chloroform.

-

To this solution, add the electron-deficient alkyne dropwise at room temperature.

-

Stir the reaction mixture at the appropriate temperature (e.g., 30-50 °C) and monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired tetrahydropyrimidine derivative.

The reaction is expected to yield the corresponding N,N'-diethyl-tetrahydropyrimidine derivative.

| Product | Expected Yield | Characterization Data |

| Diethyl 1,3-diethyl-1,2,3,4-tetrahydro- pyrimidine-5,6-dicarboxylate | Moderate to High | Characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. |

Visualizations

Caption: Reaction workflow for the synthesis of thia- and dithiazinanes.

Caption: Conceptual pathway for cycloaddition reactions.

References

Application Notes and Protocols: 1,3,5-Triethyl-1,3,5-triazinane in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the uses of 1,3,5-Triethyl-1,3,5-triazinane, also known as Hexahydro-1,3,5-triethyl-s-triazine, in polymer chemistry. This compound is primarily utilized as a catalyst in the production of polyurethane foams and as a potential curing agent for epoxy resins.

Application as a Catalyst in Polyurethane Foam Production

This compound functions as a moderately active trimerization catalyst in the formation of polyurethane and polyisocyanurate foams. Its catalytic activity promotes the formation of isocyanurate rings from isocyanate monomers, which enhances the thermal stability and flame retardant properties of the final polymer foam.

Key Features:

-

Trimerization Catalyst: Promotes the formation of stable isocyanurate structures.

-

Blowing Capability: Can be effective in water co-blown rigid foam systems.

-

Versatility: Applicable in a variety of rigid polyurethane and polyisocyanurate foam and non-foam applications.

Quantitative Data:

While specific quantitative data for this compound is limited in publicly available literature, the following table provides typical concentration ranges for hexahydro-s-triazine catalysts in polyurethane foam formulations.

| Catalyst Concentration (% by weight of reacting mixture) | Application Note |

| 0.05 - 5.0% | General range for hexahydro-s-triazines in polyurethane foam production. |

| 0.1 - 0.5% | Preferred range for optimal catalytic activity and foam properties. |

Experimental Protocol: Preparation of a Rigid Polyurethane Foam

This protocol is a representative example of how this compound can be used as a catalyst in a rigid polyurethane foam formulation.

Materials:

-

Polyol (e.g., a sucrose-based polyether polyol)

-

Polymeric Methylene Diphenyl Diisocyanate (pMDI)

-

This compound (Catalyst)

-

Surfactant (e.g., silicone-based)

-

Blowing agent (e.g., water, pentane)

Procedure:

-

Premix Preparation: In a suitable container, thoroughly mix the polyol, surfactant, blowing agent, and this compound catalyst. The catalyst is typically added at a concentration of 0.1 to 0.5% of the total weight of the reacting mixture.

-

Mixing: Add the pMDI to the premix and mix vigorously with a high-shear mixer for 10-15 seconds.

-

Pouring: Immediately pour the reacting mixture into a mold.

-

Curing: Allow the foam to rise and cure at room temperature. The curing time will depend on the specific formulation and ambient conditions. Post-curing at an elevated temperature (e.g., 70°C for 2-4 hours) can improve the mechanical properties of the foam.

Safety Precautions:

-

Work in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Avoid inhalation of vapors and contact with skin and eyes.[1]

-

In case of contact, rinse the affected area with plenty of water.[2]

Reaction Mechanism: Isocyanate Trimerization

The catalytic action of this compound, a tertiary amine, in the trimerization of isocyanates is believed to proceed through a nucleophilic attack of the nitrogen atom on the electrophilic carbon of the isocyanate group. This initiates a series of reactions leading to the formation of a stable six-membered isocyanurate ring.

Application as a Curing Agent for Epoxy Resins

Hexahydro-s-triazine derivatives have been investigated as curing agents for epoxy resins, offering the potential to create polymers with unique properties such as acid-degradability.[3][4] While specific data for the triethyl derivative is not widely available, its chemical structure suggests it could function as a tertiary amine catalyst for anhydride curing or as a homopolymerization catalyst for epoxy resins.

Experimental Protocol: Curing of an Epoxy Resin

This generalized protocol illustrates how this compound might be used in an epoxy resin formulation.

Materials:

-

Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

Anhydride Hardener (e.g., Phthalic anhydride)

-

This compound (Catalyst)

Procedure:

-